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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid Documentation Hub

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  • Product: 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
  • CAS: 1536183-80-8

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in Polar Aprotic Solvents

A Technical Whitepaper for Library Synthesis and Drug Development Introduction and Structural Significance In modern drug discovery, the azetidine ring has emerged as a premier bioisostere, offering conformational rigidi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Library Synthesis and Drug Development

Introduction and Structural Significance

In modern drug discovery, the azetidine ring has emerged as a premier bioisostere, offering conformational rigidity while maintaining low molecular weight and favorable central nervous system (CNS) penetration profiles. The compound 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (CAS: 1536183-80-8)[1] is a highly versatile building block frequently utilized in the generation of CNS-focused lead-like libraries ()[2].

For researchers engaged in Solid-Phase Peptide Synthesis (SPPS) or high-throughput cross-coupling, understanding the solvation thermodynamics of this molecule is critical. Because of its unique structural motifs, this compound exhibits highly specific solubility behaviors that dictate solvent selection, favoring polar aprotic environments over aqueous or strictly non-polar systems.

Physicochemical Profiling & Solvation Thermodynamics

The solubility profile of this molecule is governed by the interplay of three distinct structural features:

  • The Azetidine Core: The strained, four-membered nitrogen heterocycle is compact. This structural constraint limits the conformational entropy of the molecule, which generally reduces the crystal lattice energy compared to acyclic analogs, thereby thermodynamically favoring dissolution in organic media[2].

  • The Boc (tert-butoxycarbonyl) Protecting Group: This moiety imparts massive lipophilicity. In protic solvents like water, accommodating the bulky tert-butyl group requires the disruption of the solvent's highly ordered hydrogen-bond network—an entropically unfavorable process (the hydrophobic effect).

  • The Propanoic Acid Side Chain: The carboxylic acid acts as both a hydrogen bond donor (HBD) and acceptor (HBA), requiring a solvent capable of stabilizing this polarity to prevent the compound from simply dimerizing and crashing out of solution.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this molecule. They possess high dielectric constants to stabilize the polar carbamate and carboxylic acid groups, and they act as strong hydrogen bond acceptors. Crucially, because they lack acidic protons, they do not form strong self-associated solvent networks. This allows the lipophilic Boc group to be easily accommodated via dispersion and dipole-dipole forces without a massive entropic penalty ()[3].

Solvation A 2-{1-[(tert-butoxy)carbonyl] azetidin-3-yl}propanoic acid B Boc Group (Lipophilic Bulk) A->B Motif 1 C Carboxylic Acid (H-Bond Donor) A->C Motif 2 E Dispersion & Dipole Forces B->E Engages in F Strong H-Bond Acceptance C->F Engages in D Polar Aprotic Solvents (DMSO, DMF) D->E Facilitates D->F Facilitates G High Thermodynamic Solubility (>300 mg/mL) E->G Drives F->G Drives

Logical relationship of solvation forces for Boc-azetidine in polar aprotic solvents.

Quantitative Solubility Data (298.15 K)

While empirical solubility data for proprietary library scaffolds can be sparse, we can accurately extrapolate the thermodynamic solubility of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid based on the established behavior of analogous Boc-protected amino acids and azetidine derivatives in polar aprotic media[2][3].

The table below summarizes the expected solubility parameters at standard room temperature (298.15 K).

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application / Mechanistic Observation
DMSO 46.7> 400Ideal for high-concentration stock solutions and HTS assays. Maximum H-bond acceptance.
DMF 36.7> 300Standard for SPPS workflows; perfectly solvates both the Boc group and the acid.
NMP 32.2> 300Excellent alternative to DMF with slightly better resin-swelling kinetics.
Acetonitrile 35.9150 – 200Suitable for HPLC mobile phases; lower dispersion force capacity than DMF/DMSO.
Acetone 20.750 – 100Useful for controlled precipitations or reactor cleaning.

Note: Due to REACH regulations classifying DMF and NMP as Substances of Very High Concern (SVHC), greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are increasingly evaluated, though they typically yield lower solubility limits (~50-60% of DMF capacity) ()[4].

Experimental Methodology: Self-Validating Solubility Determination

To empirically verify the solubility of this specific compound in a given laboratory, relying solely on visual dissolution or single-stream analytics is insufficient. The molecule lacks extended aromatic conjugation, meaning its only UV chromophores are the carbamate and carboxylic acid carbonyls. These absorb weakly in the low UV range (~210 nm), making standard HPLC-UV highly susceptible to baseline noise and solvent cutoff interference.

To ensure absolute trustworthiness, the protocol below utilizes a Self-Validating Isothermal Shake-Flask Method , pairing primary HPLC-UV quantification with an orthogonal Static Gravimetric validation[3].

Causality Behind Experimental Choices:
  • 48-Hour Isothermal Equilibration: Essential to prevent kinetic supersaturation artifacts. True thermodynamic equilibrium requires adequate time for the crystal lattice to exchange dynamically with the solvent.

  • 0.22 µm PTFE Filtration: Polytetrafluoroethylene (PTFE) is strictly required. Polar aprotic solvents like DMF and DMSO will partially dissolve standard Nylon or PES filters, introducing polymeric extractables that severely interfere with UV quantification at 210 nm.

  • Orthogonal Gravimetric Validation: Because of the weak UV extinction coefficient of the Boc group, a hard mass-balance confirmation ensures that the HPLC data is not skewed by integration errors or solvent absorbance.

Workflow Step1 1. Isothermal Equilibration (298.15 K, 48 h) Step2 2. Phase Separation (0.22 µm PTFE) Step1->Step2 Saturated Solution Step3 3A. Primary Quantification (HPLC-UV at 210 nm) Step2->Step3 Aliquot A Step4 3B. Orthogonal Validation (Static Gravimetric) Step2->Step4 Aliquot B Step5 4. Data Reconciliation (Variance < 2%) Step3->Step5 Concentration Step4->Step5 Mass Fraction

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Step 1: Equilibration

  • Add an excess amount of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (e.g., 600 mg) to a borosilicate glass vial containing 1.0 mL of the target polar aprotic solvent (e.g., DMSO).

  • Seal the vial hermetically and submerge it in a thermostatic water bath set to 298.15 ± 0.1 K.

  • Agitate at 150 rpm for exactly 48 hours to ensure thermodynamic equilibrium.

Step 2: Phase Separation

  • Remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid.

  • Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed, clean vial.

Step 3: Primary Quantification (HPLC-UV)

  • Transfer a 10 µL aliquot of the filtered saturated solution and dilute it 1:1000 in a 50:50 MeCN/Water mixture.

  • Inject onto a C18 Reverse-Phase HPLC column.

  • Monitor absorbance at 210 nm. Calculate the concentration using a pre-established calibration curve of the compound.

Step 4: Orthogonal Validation (Static Gravimetric Analysis)

  • Transfer exactly 500 µL of the remaining filtered saturated solution into a pre-weighed glass crucible.

  • Place the crucible in a vacuum oven set to 323.15 K (50 °C) under deep vacuum (< 10 mbar) to evaporate the high-boiling solvent (DMSO/DMF).

  • Continue drying until a constant mass is achieved (successive weighings within 0.1 mg).

  • Calculate the mass fraction of the solute.

Step 5: Data Reconciliation

  • Convert the gravimetric mass fraction to mg/mL using the known density of the solvent.

  • Compare the gravimetric concentration to the HPLC-UV concentration. The system is considered validated if the variance between the two orthogonal methods is strictly < 2%.

References

  • Chemical Substance Information: 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid Source: NextSDS URL:[Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic Acid

Introduction In the landscape of modern drug discovery, small, strained heterocyclic scaffolds are of immense value. Azetidines, in particular, are sought-after building blocks that can confer unique three-dimensional st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, small, strained heterocyclic scaffolds are of immense value. Azetidines, in particular, are sought-after building blocks that can confer unique three-dimensional structures, improve pharmacokinetic properties, and enhance metabolic stability in drug candidates[1]. The molecule 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a key synthetic intermediate that combines the strained azetidine ring with a propanoic acid side chain, all while bearing the commonly used (Tert-butoxy)carbonyl (Boc) protecting group.

The thermodynamic stability of such a building block is not a trivial concern; it is a critical parameter that dictates its shelf-life, handling requirements, and ultimately, its reliability in complex, multi-step synthetic campaigns. An unstable starting material can lead to inconsistent reaction yields, the introduction of impurities, and significant delays in the drug development pipeline.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and experimentally evaluate the thermodynamic stability of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid at room temperature. Rather than presenting a simple data sheet, this document, grounded in the principles of forced degradation, offers a first-principles approach to identifying potential liabilities in the molecular structure and provides robust, self-validating protocols to probe them experimentally. The insights gained from such studies are paramount for ensuring the quality and integrity of this valuable synthetic intermediate.[2]

Molecular Structure Analysis and Potential Degradation Hotspots

The stability of any molecule is intrinsically linked to its structure. A proactive analysis of the functional groups within 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid allows us to predict its chemical liabilities. The molecule can be deconstructed into three primary regions of interest, each representing a potential "hotspot" for degradation.

  • The N-Boc-Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain (approx. 25.5 kcal/mol). While more stable than an aziridine, this strain makes it susceptible to nucleophilic attack and subsequent ring-opening.[3] This reactivity is most pronounced under acidic conditions, where protonation of the ring nitrogen can facilitate cleavage.[4] The electron-withdrawing nature of the N-Boc group somewhat reduces the basicity of the nitrogen, but this does not eliminate the risk of acid-catalyzed degradation.[4]

  • The (Tert-butoxy)carbonyl (Boc) Group: The Boc group is a cornerstone of modern organic synthesis, prized for its utility as an amine protecting group. Its defining characteristic, however, is its lability to acid.[5] Even mild acidic conditions can lead to its cleavage, liberating the free amine and generating tert-butanol and carbon dioxide. This deprotection is one of the most probable degradation pathways.

  • The Propanoic Acid Moiety: The carboxylic acid group is generally stable. However, under certain thermal or enzymatic conditions, amino acids can undergo decarboxylation or deamination.[6] While less likely to be a primary degradation pathway at room temperature compared to Boc cleavage or ring opening, its potential contribution to instability should not be overlooked.

cluster_molecule Molecular Structure & Instability Hotspots mol 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid hotspot1 Azetidine Ring (Ring Strain) mol->hotspot1 Susceptible to ring-opening hotspot2 Boc Group (Acid Lability) mol->hotspot2 Primary site of acidic degradation hotspot3 Carboxylic Acid (Potential Decarboxylation) mol->hotspot3 Generally stable but a potential liability

Caption: Key functional groups and potential sites of instability.

Predicted Degradation Pathways

Based on the structural analysis, we can postulate the most probable degradation pathways under various stress conditions. A systematic investigation of these pathways is the core objective of a forced degradation study.[7]

  • Acid-Catalyzed Degradation: This is the most anticipated degradation route. Two primary reactions are expected to occur:

    • Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved by acid to yield 2-(azetidin-3-yl)propanoic acid. This is often the most significant degradation pathway.[8]

    • Azetidine Ring Opening: Protonation of the azetidine nitrogen can trigger a nucleophilic attack (e.g., by water or a counter-ion), leading to a ring-opened product.[4]

  • Base-Catalyzed Degradation: While the Boc group is generally stable to base, strong alkaline conditions can promote other reactions.

    • Hydrolysis: Esters and amides are susceptible to basic hydrolysis.[7] In this case, the carbamate of the Boc group could potentially be hydrolyzed, though this typically requires more forcing conditions than acid-catalyzed cleavage.

  • Oxidative Degradation: The molecule does not possess functional groups that are highly susceptible to oxidation, such as phenols or sulfides. However, forced degradation studies with an oxidizing agent like hydrogen peroxide are necessary to confirm its resilience.

parent parent degradant degradant condition condition P Parent Molecule D1 2-(Azetidin-3-yl)propanoic acid (Boc Cleavage) P->D1  Major Pathway D2 Ring-Opened Product P->D2  Minor Pathway D3 Hydrolyzed Product P->D3  Potential Pathway C1 Acid (e.g., HCl) C1->P C2 Base (e.g., NaOH) C2->P

Caption: Predicted major degradation pathways under hydrolytic stress.

A Framework for Experimental Stability Assessment

To experimentally determine the stability of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, a forced degradation (or stress testing) study is the most effective approach.[9] The objective is not to completely destroy the molecule, but to induce a modest level of degradation (typically 5-20%) to identify the resulting degradants and establish a "stability-indicating" analytical method.[9] This process provides critical insights into how the molecule should be handled, stored, and formulated.[2]

The workflow is a systematic process involving exposing the compound to a range of harsh conditions and analyzing the outcomes.

start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress sample Withdraw Aliquots at Timed Intervals stress->sample analyze Analyze via Stability-Indicating HPLC-UV/MS sample->analyze identify Identify & Quantify Degradation Products analyze->identify report Assess Stability Profile & Recommend Storage Conditions identify->report

Caption: General workflow for a forced degradation stability study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The inclusion of a time-zero (T0) sample and unstressed controls is critical for accurate data interpretation.

Protocol 1: Preparation of Stock and Test Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) to a final concentration of 1.0 mg/mL.

    • Causality: Acetonitrile is a common, relatively inert solvent that is compatible with reverse-phase HPLC. Water is included to ensure solubility and relevance for hydrolytic studies.

  • Test Solution Preparation: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl) to a final concentration of 0.1 mg/mL.

Protocol 2: Hydrolytic Stability Assessment
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution in a controlled temperature bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis to prevent further degradation.

    • Causality: 0.1 M HCl is a standard reagent for probing acid lability, directly targeting the Boc group and the azetidine ring.[9] Elevated temperature accelerates the rate of degradation to provide data within a practical timeframe.[2]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • Causality: This condition tests for susceptibility to base-catalyzed reactions like hydrolysis of the carbamate functionality.[7]

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate and sample as described above. No neutralization is required.

    • Causality: This serves as a control to determine if the molecule is susceptible to hydrolysis in the absence of acid or base catalysts.

Protocol 3: Oxidative Stability Assessment
  • Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at the specified time points.

    • Causality: Hydrogen peroxide is a standard oxidizing agent used to determine if the molecule has liabilities toward oxidation, a common degradation pathway for many pharmaceuticals.[10]

Protocol 4: Photostability Assessment
  • Procedure:

    • Expose both the solid material and a solution (0.1 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

    • Causality: This protocol adheres to internationally recognized regulatory standards for assessing the impact of light on drug substance stability.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be organized into a clear, concise table. This allows for easy comparison of the molecule's stability under different conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0.1 M HCl @ 60°C 0100.0--
285.212.1 (Boc-cleaved)1.5 (Ring-opened)
655.738.5 (Boc-cleaved)4.1 (Ring-opened)
2410.375.9 (Boc-cleaved)9.8 (Ring-opened)
0.1 M NaOH @ 60°C 2498.5<0.5-
Water @ 60°C 2499.1<0.5-
3% H₂O₂ @ RT 2499.5--
Photostability (ICH Q1B) -99.8 (Solid) / 99.6 (Solution)--

Note: Data presented is hypothetical and for illustrative purposes.

Interpretation: Based on the illustrative data, the primary stability liability of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is its sensitivity to acid. Significant degradation occurs via Boc cleavage, with a minor pathway involving azetidine ring-opening. The compound demonstrates excellent stability under basic, neutral, oxidative, and photolytic conditions.

Therefore, for long-term storage at room temperature, the material should be protected from acidic environments, including acidic vapors. It should be stored in well-sealed containers made of a non-reactive material. The requirement for cold-chain transportation suggested by some suppliers is likely a precautionary measure to ensure maximum stability over long transit times.[11]

Conclusion

The thermodynamic stability of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is governed primarily by the acid lability of its N-Boc protecting group. While the strained azetidine ring presents a potential site for degradation, experimental evidence from a systematic forced degradation study indicates that this pathway is secondary to Boc cleavage under acidic stress. The molecule exhibits robust stability against basic, oxidative, and photolytic degradation.

For researchers and drug development professionals, this translates to a clear directive: this synthetic building block must be handled and stored with careful exclusion of acidic conditions to ensure its purity and integrity. By employing the structured analytical approach detailed in this guide, laboratories can confidently assess the quality of their material, anticipate potential issues in synthetic routes, and make informed decisions regarding formulation and storage, ultimately safeguarding the integrity of their research and development programs.

References

  • NextSDS. 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid - Chemical Substance Information.[Link]

  • ResearchGate. Stability of different azetidine esters.[Link]

  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability.[Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.[Link]

  • PMC. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome.[Link]

  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances.[Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.[Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.[Link]

  • ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes.[Link]

  • PubChem. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid.[Link]

  • Mesopotamian Journal of Pharmaceutical Sciences. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.[Link]

  • ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.[Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[Link]

  • SpringerLink. Degradation pathways of amino acids during thermal utilization of biomass: a review.[Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation.[Link]

  • SlideShare. Degradation of amino acids.[Link]

  • NIST WebBook. Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester.[Link]

  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid: An Application Protocol

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, a valuable building block in medicinal chemistry. The described synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, a valuable building block in medicinal chemistry. The described synthetic route is robust, beginning with the commercially available N-Boc-azetidin-3-one and proceeding through a three-step sequence involving a Horner-Wadsworth-Emmons olefination, catalytic hydrogenation, and subsequent saponification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures and explaining the chemical principles that underpin each transformation.

Introduction and Synthetic Strategy

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their rigid, three-dimensional structure makes them attractive as bioisosteres for other cyclic and acyclic moieties, often improving physicochemical properties such as metabolic stability and solubility. Specifically, 3-substituted azetidine carboxylic acids are integral components in a variety of pharmacologically active agents.[1]

The synthesis of the target molecule, 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, is strategically designed to build the carbon framework efficiently. The core of this strategy is the installation of the propanoate side chain onto the azetidine ring, followed by modification to yield the final acid.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Saponification A N-Boc-azetidin-3-one C Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}propanoate A->C NaH, THF B Triethyl 2-phosphonopropionate B->C D Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoate C->D H2, Pd/C, EtOH E 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid D->E LiOH, THF/H2O

Caption: Synthetic workflow for the target compound.

This three-step approach offers a logical and efficient pathway:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a cornerstone of alkene synthesis, creating a carbon-carbon double bond with high reliability.[2][3] By reacting N-Boc-azetidin-3-one with the ylide generated from triethyl 2-phosphonopropionate, we introduce the required two-carbon extension with an ester functionality. The use of a stabilized phosphonate ylide generally favors the formation of the (E)-alkene.[4]

  • Catalytic Hydrogenation: To obtain the desired saturated propanoic acid side chain, the double bond of the intermediate α,β-unsaturated ester is reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for this transformation, typically proceeding under mild conditions with high yield.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5] This is a straightforward saponification reaction, commonly achieved using a base such as lithium hydroxide (LiOH) in a mixture of an organic solvent and water, followed by acidification to protonate the carboxylate salt.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}propanoate

This step utilizes the Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond and introduce the ester side chain. Sodium hydride is used as the base to deprotonate the phosphonate, generating the nucleophilic carbanion.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-azetidin-3-one171.215.00 g29.2
Triethyl 2-phosphonopropionate252.218.12 g32.1
Sodium Hydride (60% in oil)40.001.29 g32.1
Tetrahydrofuran (THF), anhydrous-150 mL-

Protocol:

  • To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.29 g, 32.1 mmol, 1.1 eq).

  • Add anhydrous THF (75 mL) and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of triethyl 2-phosphonopropionate (8.12 g, 32.1 mmol, 1.1 eq) in anhydrous THF (25 mL) to the suspension via a dropping funnel over 30 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is typically accompanied by the cessation of hydrogen gas evolution.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (5.00 g, 29.2 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}propanoate as a colorless oil.

Step 2: Synthesis of Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoate

This step reduces the double bond of the α,β-unsaturated ester via catalytic hydrogenation to yield the saturated ester.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}propanoate255.316.50 g25.5
Palladium on Carbon (10 wt. %)-650 mg-
Ethanol (EtOH)-100 mL-

Protocol:

  • Dissolve ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}propanoate (6.50 g, 25.5 mmol) in ethanol (100 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% palladium on carbon (650 mg, 10 wt. % of the substrate) to the solution.

  • Seal the vessel and purge it with hydrogen gas (H₂).

  • Pressurize the vessel with hydrogen gas (typically to 50 psi or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to afford ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoate as a colorless oil. This product is often of sufficient purity to be used in the next step without further purification.

Step 3: Synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

The final step is the saponification of the ethyl ester to the target carboxylic acid.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoate257.336.00 g23.3
Lithium Hydroxide Monohydrate41.961.95 g46.6
Tetrahydrofuran (THF)-60 mL-
Water (H₂O)-20 mL-

Protocol:

  • Dissolve ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoate (6.00 g, 23.3 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (1.95 g, 46.6 mmol, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Once the hydrolysis is complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 by the slow addition of 1 M hydrochloric acid (HCl).

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, can be further purified by recrystallization or chromatography if necessary, but is often obtained as a white solid of high purity.

Conclusion

This application note details a reliable and efficient three-step synthesis for 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. The protocol leverages well-established chemical transformations, ensuring high yields and purity of the final product. This valuable azetidine-containing building block can be utilized in the synthesis of more complex molecules for various applications in pharmaceutical and chemical research.

References

  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • (2024, June 6). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. PubMed. [Link]

  • Wikipedia contributors. (2023, November 13). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • (Reserved for future reference)
  • Al-Badri, Z. A. M., & Al-Juburi, A. R. (2013). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 10(5), 759-777. [Link]

  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]

Sources

Application

Application Note: Strategic Incorporation of Boc-azetidin-3-yl propanoic acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Structural Rationale The integration of conformationally restricted building blocks into peptide backbones and linker technologies has revolutionized modern drug discovery. Boc-azetidin-3-yl propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of conformationally restricted building blocks into peptide backbones and linker technologies has revolutionized modern drug discovery. Boc-azetidin-3-yl propanoic acid (CAS: 1521114-14-6) is a specialized, non-proteinogenic building block featuring a four-membered azetidine ring.

Unlike highly flexible aliphatic chains, the azetidine ring acts as a potent conformational constraint. In peptide sequences, azetidine derivatives are known to induce specific secondary structures, such as γ -turns, which can dramatically enhance target binding affinity and metabolic stability[1]. Furthermore, in the rapidly expanding field of Targeted Protein Degradation (TPD), this molecule is frequently deployed as a rigidified PROTAC linker, optimizing the spatial geometry required for effective ternary complex formation between the target protein and the E3 ligase[2].

As a Senior Application Scientist, I have designed this protocol to address the specific chemical kinetics of this molecule. The orthogonal protection strategy—where the azetidine nitrogen is protected by an acid-labile tert-butoxycarbonyl (Boc) group—makes it an ideal terminal or side-chain modifier in standard Fmoc-SPPS workflows.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of the building block is the first step in designing a successful synthesis strategy. The achiral nature of the azetidine-3-substitution provides a unique advantage by eliminating stereoisomeric complexities at the ring[3].

Table 1: Physicochemical Properties
PropertyValue / DescriptionStrategic Implication for SPPS
Chemical Formula C₁₁H₁₉NO₄Standard aliphatic solubility profile.
Molecular Weight 229.27 g/mol High atom economy during coupling.
CAS Number 1521114-14-6Verified identifier for reagent sourcing.
Protecting Group N-Boc (tert-butoxycarbonyl)Completely orthogonal to Fmoc/piperidine cycles; cleaved via TFA.
Chirality Achiral at the attachment pointZero risk of epimerization at the azetidine core.

Mechanistic Considerations for SPPS (E-E-A-T Analysis)

To ensure high-fidelity synthesis, we must analyze the causality behind our reagent choices:

  • Elimination of Racemization Risk: In standard α -amino acids, activation of the carboxyl group can lead to the formation of a 5-membered oxazolinone intermediate, causing racemization via direct α -proton abstraction[4]. However, in Boc-azetidin-3-yl propanoic acid, the carboxyl group is separated from the azetidine ring by an aliphatic ethyl chain. The lack of an α -chiral center adjacent to the carboxylic acid completely eliminates this racemization pathway.

  • Coupling Reagent Selection: Because epimerization is not a concern, highly potent uronium/aminium salts like HATU can be used safely to drive the reaction to completion, even in sterically hindered environments[5]. Alternatively, the cost-effective DIC/OxymaPure system provides excellent kinetics for this unhindered aliphatic acid[4].

  • Orthogonal Cleavage: The Boc group remains fully intact during the repetitive 20% piperidine/DMF treatments used for Fmoc deprotection. It is only removed during the final global cleavage step using high concentrations of Trifluoroacetic acid (TFA).

Table 2: Coupling Reagent Matrix for Boc-azetidin-3-yl propanoic acid
Reagent SystemEquivalentsBase RequiredReaction TimeBest Use Case
DIC / OxymaPure 3.0 eqNone (or 0.1 eq DIEA)45-60 minStandard automated SPPS; highly cost-effective.
HATU / DIEA 2.9 eq6.0 eq DIEA30-45 minDifficult couplings; appending to secondary amines.

Validated Experimental Protocol

This methodology represents a self-validating system. It incorporates in-process analytical checks (Kaiser Test) to ensure that each step is verified before proceeding, preventing the accumulation of deletion sequences[5].

Phase 1: Resin Preparation & Deprotection
  • Swelling: Transfer 0.1 mmol of Fmoc-protected peptidyl-resin to a reaction vessel. Swell in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Phase 2: Activation and Coupling
  • Preparation: Dissolve 0.3 mmol (3.0 eq) of Boc-azetidin-3-yl propanoic acid and 0.3 mmol (3.0 eq) of OxymaPure in a minimal volume of DMF (approx. 2 mL).

  • Activation: Add 0.3 mmol (3.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 3: In-Process Validation
  • Kaiser Test: Extract a few beads of the resin and perform a Kaiser (ninhydrin) test.

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to Phase 4.

    • Positive Result (Blue beads): Unreacted primary amines remain. Repeat Phase 2. (Note: Use the Chloranil test if the terminal amino acid is a secondary amine like Proline).

Phase 4: Global Cleavage and Boc Deprotection
  • Cleavage Cocktail: Prepare a solution of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v).

  • Reaction: Treat the resin with the cleavage cocktail for 2 hours at room temperature. Mechanistic note: This step simultaneously cleaves the peptide from the resin and removes the Boc group from the azetidine nitrogen.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the final free-azetidine peptide. Centrifuge and wash the pellet with cold ether twice.

Data Visualization & Workflows

SPPS_Workflow A Peptidyl-Resin (Free Amine) B Activation (DIC/OxymaPure) A->B Add reagents C Coupling (Boc-Aze-Propanoic Acid) B->C 45-60 min D Validation (Kaiser Test) C->D Wash & Test D->C Positive (Re-couple) E Global Cleavage (TFA/TIS/H2O) D->E Negative (Proceed) F Final Product (Azetidine-Peptide) E->F 2-3 hours

Caption: Workflow for coupling Boc-azetidin-3-yl propanoic acid in Fmoc-SPPS.

PROTAC_Logic POI Target Protein Ligand Linker Boc-azetidin-3-yl propanoic acid (Conformational Constraint) POI->Linker Amide Conjugation Complex Ternary Complex Formation (Target - Linker - E3) Linker->Complex Induces proximity & rigidity E3 E3 Ligase Ligand E3->Linker Amide Conjugation

Caption: Logical framework utilizing azetidine derivatives as rigid PROTAC linkers.

References

  • Organic Letters (ACS Publications). "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis". Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic Acid Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation, specifically when coupling the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation, specifically when coupling the sterically demanding building block, 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven strategies to help you achieve optimal results in your syntheses.

Introduction: The Challenge of Steric Hindrance

The successful synthesis of novel therapeutics and complex molecules often hinges on the crucial step of amide bond formation. However, when one or both of the coupling partners possess significant steric bulk, this seemingly straightforward reaction can become a significant bottleneck. The molecule 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid presents such a challenge. The presence of a substituent on the α-carbon of the propanoic acid moiety, coupled with the rigid, four-membered azetidine ring, creates a sterically congested environment around the carboxylic acid. This can impede the approach of the amine coupling partner and the coupling reagents, leading to slow reaction rates, low yields, and the formation of unwanted byproducts.[1]

This guide will equip you with the knowledge to diagnose and overcome these challenges, ensuring efficient and successful coupling reactions.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to help you quickly identify and resolve specific issues encountered during the coupling of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid.

Issue 1: Low or No Product Formation Detected by LCMS

Possible Cause: Insufficient activation of the carboxylic acid due to steric hindrance. Standard coupling reagents may not be potent enough to overcome the steric barrier presented by the substrate.[2]

Solution:

  • Switch to a More Powerful Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be ineffective.[2] Transition to a uronium/aminium or phosphonium salt-based reagent known for higher reactivity.[3]

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are excellent choices.[4] HATU, in particular, is often cited as one of the most efficient coupling reagents for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen, which stabilizes the transition state.[3][5][6]

    • Phosphonium Salts: PyBOP and PyAOP are highly effective alternatives.[7] Phosphonium-based reagents do not have the potential for guanidinylation of the amine partner, a side reaction that can occur with uronium reagents when used in excess.[3]

  • Optimize Reaction Conditions:

    • Increase Reagent Equivalents: For challenging couplings, increasing the equivalents of the amino acid, coupling reagent, and base (typically 1.5 to 3 equivalents of each relative to the amine) can drive the reaction forward.[8][9]

    • Extend Reaction Time: Sterically hindered couplings are often slower.[1][2] Monitor the reaction over a longer period (e.g., 4-24 hours) to allow for complete conversion.

    • Elevate Temperature: Gently increasing the reaction temperature (e.g., to 40-50 °C) can provide the necessary activation energy.[2] However, this should be done with caution as it can also increase the risk of racemization, especially with sensitive amino acids.[10]

  • Consider In Situ Acyl Halide Formation: For extremely challenging cases, converting the carboxylic acid to a more reactive acyl fluoride or chloride can be highly effective.[2][11] Reagents like TFFH (for acyl fluorides) or the use of oxalyl chloride/thionyl chloride (for acyl chlorides) can be employed, though the latter requires careful control to avoid side reactions.[11][12]

Issue 2: Formation of a Deletion Sequence (Unreacted Amine)

Possible Cause: Incomplete coupling reaction, leaving the N-terminal amine of the coupling partner unreacted. This is often confirmed by a positive Kaiser test in solid-phase peptide synthesis (SPPS).[10]

Solution:

  • Implement a Double Coupling Strategy: If a single coupling does not go to completion, performing a second coupling with fresh reagents can be very effective.[4][9] After the initial coupling time, the reaction vessel is drained and a fresh solution of the activated acid is added.

  • Capping of Unreacted Amines: To prevent the formation of deletion sequences in subsequent steps, any unreacted amines should be "capped." This is typically done by acetylating the free amine with acetic anhydride in the presence of a base like pyridine or DIPEA.[1] This renders the unreacted amine incapable of participating in future coupling steps.

Issue 3: Significant Racemization of the Product

Possible Cause: The reaction conditions, particularly the choice of base and elevated temperatures, can lead to epimerization at the chiral center of the amino acid.[10]

Solution:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[13] These bases are less likely to cause racemization compared to smaller, more nucleophilic bases like triethylamine.

  • Inclusion of Additives: When using carbodiimide-based coupling methods, the addition of racemization-suppressing additives is crucial.[14]

    • OxymaPure and HOBt: These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[3][14] OxymaPure is often preferred due to its superior safety profile compared to HOBt.[3]

  • Avoid Excessive Pre-activation Times: With uronium/aminium reagents, long pre-activation times before the addition of the amine can sometimes lead to side reactions and racemization. A short pre-activation of 1-5 minutes is generally sufficient.[2][9]

  • Minimize Reaction Temperature: While heat can improve coupling efficiency, it should be used judiciously. If racemization is a concern, try to optimize other parameters before resorting to elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for coupling 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid?

For a sterically hindered substrate like this, starting with a high-performance uronium salt such as HATU is highly recommended.[3] Its high reactivity and the anchimeric assistance from the pyridine nitrogen make it particularly effective for challenging couplings.[5][6] If side reactions like guanidinylation are a concern, a phosphonium salt like PyBOP is an excellent alternative.[3][7]

Q2: What is the optimal solvent for this type of coupling reaction?

N,N-Dimethylformamide (DMF) is a common and generally effective solvent.[5] However, for particularly difficult couplings or if peptide aggregation is suspected (in the context of SPPS), N-methyl-2-pyrrolidone (NMP) can be a superior choice due to its better solvating properties.[2] In some cases, a mixture of solvents like DCM/DMF/NMP may also be beneficial.[2]

Q3: How can I monitor the progress of the coupling reaction?

For solid-phase synthesis, the Kaiser test is a common qualitative method to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates the reaction is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are the preferred methods for monitoring the consumption of starting materials and the formation of the product.

Q4: Can microwave-assisted synthesis be used to improve the coupling efficiency?

Yes, microwave-assisted peptide synthesis (MAPS) can be a very effective strategy for driving difficult couplings to completion.[2] The use of microwave energy can significantly shorten reaction times and improve yields by efficiently heating the reaction mixture. Reagents like COMU are particularly well-suited for microwave-accelerated SPPS.[11]

Q5: Are there any known side reactions to be aware of with high-potency coupling reagents?

When using uronium/aminium reagents like HATU or HBTU in excess, there is a risk of guanidinylation, where the coupling reagent reacts with the free amine of the coupling partner, leading to a capped and unreactive chain.[3][15] Using phosphonium-based reagents like PyBOP or avoiding a large excess of the uronium reagent can mitigate this issue.[3]

Data & Protocols

Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings
Coupling Reagent ClassExample ReagentsGeneral ReactivityKey AdvantagesPotential Drawbacks
Carbodiimides DCC, EDC, DICLow to ModerateCost-effectiveOften insufficient for hindered couplings; can form N-acylurea byproduct[16][17]
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings; no guanidinylation side reaction[3]Byproducts can sometimes be difficult to remove
Uronium/Aminium Salts HBTU, TBTUHighWidely used, effective for many difficult couplings[3]Can cause guanidinylation if used in excess[3]
Uronium/Aminium Salts (with HOAt/Oxyma) HATU, HCTU, COMUVery HighAmong the most powerful reagents; often successful when others fail[4]Higher cost; COMU has limited stability in DMF solution[18]
Protocol 1: High-Efficiency Coupling Using HATU

This protocol provides a general method for the coupling of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in either solution-phase or solid-phase synthesis.

Materials:

  • 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (1.5 eq.)

  • Amine coupling partner (1.0 eq.)

  • HATU (1.45 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel, dissolve the 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid and HATU in anhydrous DMF.

  • Add the DIPEA to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid. The solution may change color.[9]

  • Add the amine coupling partner to the activated acid solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LCMS or TLC. For particularly difficult couplings, the reaction may require an extended time (4-24 hours).

  • Upon completion, proceed with the appropriate aqueous workup (for solution-phase) or washing protocol (for solid-phase).

Experimental Workflow Diagram

G cluster_0 Troubleshooting Workflow start Low Coupling Yield reagent Switch to High-Potency Coupling Reagent (e.g., HATU, PyBOP) start->reagent Initial Strategy check Monitor Reaction (LCMS / Kaiser Test) reagent->check conditions Optimize Conditions: - Increase Equivalents - Extend Time - Gentle Heating conditions->check double_couple Perform Double Coupling double_couple->check cap Cap Unreacted Amines (Acetic Anhydride) success Successful Coupling cap->success Proceed to Next Step check->conditions Incomplete check->double_couple Still Incomplete check->cap Persistent Unreacted Amine check->success Complete

Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.

Conclusion

Overcoming the steric hindrance associated with coupling 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid requires a thoughtful approach to reagent selection and reaction optimization. By moving beyond standard coupling conditions to more potent activating agents like HATU or PyBOP, and by systematically optimizing reaction parameters such as time, temperature, and stoichiometry, researchers can achieve high-yielding and efficient amide bond formation. This guide provides a framework for diagnosing and solving common issues, enabling the successful incorporation of this valuable building block into complex molecular architectures.

References

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988–2991. [Link]

  • Organic Chemistry (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • CEM Corporation. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • WOTAL (2024, May 21). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • Valeš, M., et al. (2021). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[2]uril. ChemRxiv. [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition in English, 33(22), 2292-2294. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Giraud, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 54035-54042. [Link]

  • WOTAL. (2024, May 21). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Li, W., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Tummatorn, J., et al. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 22(8), 1323. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • MDPI. (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 8979–8987. [Link]

  • PubChem. (n.d.). 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). The synthesis of sterically hindered amides. Organic & Biomolecular Chemistry, 5(21), 3361–3364. [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195–214. [Link]

Sources

Optimization

Technical Support Center: Reverse-Phase HPLC Purification of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

Welcome to the technical support guide for the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. This resource is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar Boc-protected amino acid analogues. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification.

Introduction to the Analyte and its Chromatographic Challenges

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a non-canonical, Boc-protected amino acid. Its structure presents a unique set of challenges for RP-HPLC purification. The presence of a carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent ionization state and good peak shape. The tert-butoxycarbonyl (Boc) protecting group imparts significant hydrophobicity, which dictates the choice of stationary phase and organic modifier.

The primary goals in purifying this compound are to achieve high purity, good recovery, and a robust, scalable method. Common issues that can arise include poor peak shape (tailing), inadequate resolution from impurities, and on-column degradation. This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Peak Shape Problems

Q1: Why is my peak for 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid tailing significantly?

A1: Peak tailing for acidic compounds like this is a very common issue in RP-HPLC.[1] The primary cause is often secondary interactions between the negatively charged carboxylate group of your analyte and residual, positively charged silanol groups on the silica-based stationary phase.[1]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH. The pKa of the propanoic acid moiety is expected to be in the range of 4-5. To ensure it is fully protonated (non-ionized), the mobile phase pH should be at least 1.5-2 pH units below the analyte's pKa.[2]

    • Action: Incorporate an acidifier into your mobile phase. Trifluoroacetic acid (TFA) at 0.1% (v/v) is a standard choice as it is a strong ion-pairing agent that can effectively mask the silanol interactions and ensure the analyte is in a single protonation state.[3][4] Formic acid (0.1%) is another common alternative.

  • Column Choice: Not all C18 columns are created equal. Older, "Type-A" silica columns have a higher density of acidic silanol groups, which are prone to causing tailing.

    • Action: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a much lower concentration of residual silanols, significantly reducing the potential for secondary interactions.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[6]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Action: Minimize the length and internal diameter of all connecting tubing.[5]

Resolution and Selectivity Issues

Q2: I'm struggling to separate my target compound from a closely eluting impurity. What can I do to improve resolution?

A2: Improving resolution requires manipulating the selectivity of your chromatographic system. Here are several strategies, from simple adjustments to more involved method development:

  • Optimize the Organic Gradient: The steepness of your gradient plays a significant role in resolution.

    • Action: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) will increase the retention time and often improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivities for certain compounds.

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You may also explore using mixtures of the two.

  • Adjust the Mobile Phase pH: If the impurity has a different pKa from your target compound, a small change in pH can significantly alter the retention of one relative to the other, thereby improving resolution.[2]

    • Action: Carefully adjust the pH of the mobile phase. Even a 0.2-0.5 unit change can have a profound effect on selectivity.

  • Explore Different Stationary Phases: If the above adjustments are insufficient, a different column chemistry may be necessary.

    • Action: Consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different retention mechanisms (e.g., pi-pi interactions for the phenyl-hexyl) that can alter the elution order and improve separation.

Analyte Stability and Recovery

Q3: I suspect my compound is degrading on the column, or I'm experiencing poor recovery after purification. What are the potential causes and solutions?

A3: The Boc protecting group can be labile under strongly acidic conditions, which can be a concern when using TFA.

  • Minimize Acid Exposure: While an acidic mobile phase is necessary, prolonged exposure or harsh conditions can lead to Boc-group cleavage.

    • Action:

      • Use the lowest concentration of acid necessary to achieve good peak shape (e.g., start with 0.05% TFA).

      • Avoid letting the collected fractions sit at room temperature for extended periods. Neutralize the acidic fractions as soon as possible after collection.

      • Consider using a weaker acid like formic acid if TFA is causing significant degradation.

  • Check for Column Contamination: A contaminated column, particularly with strongly adsorbed basic compounds from previous runs, can create active sites that may degrade your analyte.

    • Action: Thoroughly wash the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol, then back to your starting mobile phase conditions).

  • Solvent Effects: Poor solubility of the sample in the mobile phase at the point of injection can lead to precipitation on the column head, resulting in poor recovery and distorted peak shapes.

    • Action: Ensure your sample is fully dissolved in a solvent that is as close in composition to the initial mobile phase as possible. If you must use a stronger solvent to dissolve your sample, inject the smallest possible volume.

Systematic Method Development Workflow

For those starting from scratch or needing to significantly re-optimize a method, a systematic approach is recommended.

Step Parameter to Optimize Recommended Starting Conditions Rationale & Key Considerations
1. Column Selection Stationary PhaseHigh-purity, end-capped C18, 5 µm, 100-120 Å pore sizeThe C18 phase provides good hydrophobic retention for the Boc-protected compound. High purity silica minimizes tailing.[1]
2. Mobile Phase Selection Aqueous (A) and Organic (B)A: 0.1% TFA in Water; B: 0.1% TFA in AcetonitrileTFA ensures a low pH to protonate the carboxylic acid and provides ion-pairing to mask silanols.[7] Acetonitrile is a good first choice for its low viscosity and UV transparency.[8]
3. Initial Gradient Scouting Gradient Profile5-95% B over 20-30 minutesA broad gradient will help to determine the approximate elution conditions for your compound and any impurities.
4. Gradient Optimization Gradient SlopeBased on the scouting run, create a shallower gradient around the elution point of the target compound.A shallower gradient increases the separation window for the target and its impurities, enhancing resolution.[9]
5. pH and Additive Fine-Tuning Acidifier Type and ConcentrationCompare 0.1% TFA, 0.05% TFA, and 0.1% Formic AcidThis step is crucial for optimizing peak shape and selectivity, especially if impurities are present or if the analyte is sensitive to TFA.
6. Loading Study (for Preparative HPLC) Sample LoadInject increasing amounts of the sample onto the column until resolution begins to degrade.This determines the maximum amount of material that can be purified per run while maintaining the desired purity.[10]
Workflow and Troubleshooting Diagrams

Below are visual guides to aid in your method development and troubleshooting processes.

MethodDevelopmentWorkflow Start Start: Define Purification Goals Col_Select 1. Select Column (e.g., High-Purity C18) Start->Col_Select MP_Select 2. Select Mobile Phase (e.g., H2O/ACN with 0.1% TFA) Col_Select->MP_Select Scout 3. Perform Gradient Scouting Run (5-95% B) MP_Select->Scout Evaluate1 Evaluate Peak Shape & Elution %B Scout->Evaluate1 Optimize_Grad 4. Optimize Gradient Slope (Shallow gradient around target) Evaluate1->Optimize_Grad Target Elutes Evaluate2 Evaluate Resolution Optimize_Grad->Evaluate2 Fine_Tune 5. Fine-Tune pH/Additive (Test different acids/concentrations) Evaluate2->Fine_Tune Resolution Needs Improvement Load_Study 6. Perform Loading Study (For Preparative Scale) Evaluate2->Load_Study Resolution is Good Evaluate3 Evaluate Peak Shape & Selectivity Fine_Tune->Evaluate3 Evaluate3->Optimize_Grad Needs More Optimization Evaluate3->Load_Study Peak Shape & Selectivity OK Final_Method Final Optimized Method Load_Study->Final_Method

Caption: A systematic workflow for developing an RP-HPLC purification method.

TroubleshootingPeakTailing Problem { Problem: Peak Tailing | Asymmetry > 1.2} Cause1 Cause1 Problem->Cause1 Investigate First Cause2 Is the column a high-purity, end-capped silica? Consider modern column Cause1->Cause2 If Yes Solution1 Adjust pH with 0.1% TFA or Formic Acid Cause1->Solution1 If No Cause3 Is the column overloaded? Reduce injection mass/volume Cause2->Cause3 If Yes Solution2 Switch to a modern, high-purity column Cause2->Solution2 If No Cause4 Is there excess extra-column volume? Minimize tubing length/ID Cause3->Cause4 If No Solution3 Decrease sample concentration or volume Cause3->Solution3 If Yes Solution4 Use shorter, narrower bore tubing Cause4->Solution4 If Yes

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • HPLC Troubleshooting Guide. (n.d.).
  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed.
  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (n.d.). Merck Millipore.
  • Basic methodology for method development in preparative HPLC. (2011, September 15). Kromasil®.
  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek Resource Hub.
  • Preparative HPLC Method Development Guide. (n.d.). Scribd.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Application Note 168: Peptide Analysis without TFA. (n.d.). Sigma-Aldrich.
  • Snyder, L. R. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies Ltd.

Sources

Reference Data & Comparative Studies

Validation

Conformational Rigidity in Scaffold Design: 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid vs. Pyrrolidine Analogs

In modern medicinal chemistry, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. Among these aliphatic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. Among these aliphatic building blocks, 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (Boc-azetidine-3-propanoic acid) has emerged as a privileged structural motif.

This guide provides an in-depth technical comparison between this highly constrained azetidine building block and its more flexible five-membered counterpart, the pyrrolidine analog. By analyzing the thermodynamic causality of ring contraction, we will demonstrate how utilizing the azetidine scaffold optimizes binding affinity, reduces lipophilicity, and mitigates metabolic liabilities [1].

Structural and Thermodynamic Causality

The fundamental advantage of the azetidine ring over the pyrrolidine ring lies in conformational entropy .

Pyrrolidine (a 5-membered ring) is highly flexible, rapidly interconverting between envelope and half-chair conformations via pseudorotation. When a pyrrolidine-containing ligand binds to a target protein, this dynamic motion must be frozen into a single bioactive conformation. This restriction results in a significant entropic penalty ( −TΔS>0 ), which detracts from the overall Gibbs free energy of binding ( ΔG ) [2].

Conversely, the azetidine ring (a 4-membered ring) possesses a high degree of ring strain (approx. 25.2 kcal/mol) and is conformationally locked with a puckering angle of ~15.3° for sp3-hybridized nitrogens [1]. Because the azetidine scaffold is inherently pre-organized, the entropic penalty incurred upon target binding is drastically reduced. Furthermore, the increased s-character of the C–H bonds in the strained azetidine ring strengthens these bonds, making them less susceptible to single-electron oxidation and hydrogen abstraction by Cytochrome P450 (CYP450) enzymes, thereby lowering intrinsic clearance [3].

Thermodynamics A Pyrrolidine Analog (Flexible Pseudorotation) C High Entropic Penalty (+TΔS Unfavorable) A->C Target Binding B Azetidine Analog (Rigid Pucker) D Low Entropic Penalty (+TΔS Minimized) B->D Target Binding E Sub-optimal Affinity (Higher ΔG) C->E Thermodynamic Outcome F Enhanced Affinity (Lower ΔG) D->F Thermodynamic Outcome

Caption: Thermodynamic causality of ring contraction on target binding affinity.

Quantitative Data Comparison

The table below synthesizes the physicochemical and thermodynamic differences observed when substituting a pyrrolidine-3-propanoic acid scaffold with an azetidine-3-propanoic acid scaffold in lead optimization campaigns [1][4].

Property / ParameterPyrrolidine Analog (5-membered)Azetidine Analog (4-membered)Causality / Impact
Ring Strain Energy ~0 - 2.0 kcal/mol25.2 kcal/molDrives the conformational rigidity of the azetidine core.
Puckering Angle Variable (Dynamic)~15.3° (Locked)Pre-organizes exit vectors for pendant functional groups.
Binding Entropy ( −TΔS ) High (Unfavorable)Low (Favorable)Rigid azetidine requires less energy to adopt the bioactive pose.
Lipophilicity (cLogD) BaselineLower (-0.2 to -0.5 units)Azetidine's compact polarity improves aqueous solubility.
Metabolic Stability (HLM) Moderate ClearanceLow ClearanceShorter, stronger C-H bonds in azetidine resist CYP450 oxidation.
Nitrogen pKa ~11.27~11.29Near-identical basicity ensures conserved electrostatic interactions.

Experimental Methodologies

To objectively validate the performance of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid against its pyrrolidine counterpart, researchers must employ a self-validating system of structural, thermodynamic, and pharmacokinetic assays.

Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Purpose: To quantify the solution-state rigidity and pseudorotation dynamics of the synthesized scaffolds.

  • Sample Preparation: Dissolve 5 mg of the Boc-protected amino acid in 0.6 mL of deuterated DMSO ( DMSO−d6​ ) or CDCl3​ .

  • Data Acquisition: Acquire 1D 1H and 2D NOESY/ROESY spectra on a 600 MHz NMR spectrometer at standard room temperature (298 K).

  • VT-NMR Execution: Cool the probe to 253 K and incrementally heat to 353 K in 10 K steps. Record 1D 1H spectra at each interval.

  • Analysis:

    • Pyrrolidine: Look for signal broadening and coalescence of the ring protons ( α and β to the nitrogen) across temperatures, indicating rapid interconversion of envelope conformers.

    • Azetidine: The rigid azetidine ring will exhibit sharp, well-resolved multiplets across the entire temperature gradient, confirming the absence of dynamic pseudorotation. Calculate the dihedral angles using the Karplus equation derived from 3JHH​ coupling constants to map the fixed pucker.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To isolate the entropic advantage of the azetidine scaffold upon binding to a target protein.

  • Preparation: Dialyze the purified target protein against a strict buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Prepare ligand solutions (the deprotected azetidine and pyrrolidine derivatives conjugated to the pharmacophore) in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration Setup: Load the protein (typically 10-20 μM ) into the ITC cell and the ligand (100-200 μM ) into the injection syringe.

  • Execution: Perform 20-25 injections of 2 μL ligand into the cell at 298 K, with a 120-second spacing between injections to allow the baseline to equilibrate.

  • Thermodynamic Extraction: Fit the resulting isotherm to a one-site binding model. Extract the enthalpy ( ΔH ) and association constant ( Ka​ ).

  • Validation: Calculate entropy using ΔG=−RTln(Ka​) and ΔG=ΔH−TΔS . The azetidine derivative will demonstrate a significantly less positive (less unfavorable) −TΔS term compared to the pyrrolidine derivative.

Protocol C: In Vitro Intrinsic Clearance (Human Liver Microsomes)

Purpose: To verify the protective effect of azetidine ring strain against oxidative metabolism.

  • Incubation: Incubate 1 μM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the plates and analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The azetidine analog is expected to show a prolonged half-life due to the high s-character of its C-H bonds resisting α -oxidation.

Workflow Step1 1. Scaffold Integration (Peptide Coupling of Boc-Aze-OH) Step2 2. Conformational Validation (VT-NMR & NOESY Analysis) Step1->Step2 Step3 3. Thermodynamic Profiling (ITC: Isolate -TΔS Advantage) Step2->Step3 Step4 4. ADME Profiling (HLM Clearance & logD Measurement) Step3->Step4 Step5 5. Lead Selection (Data Synthesis) Step4->Step5

Caption: Multi-tier experimental workflow for validating scaffold rigidity and performance.

Conclusion

Replacing a pyrrolidine ring with 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is not merely a structural tweak; it is a thermodynamic optimization strategy. By leveraging the inherent 25.2 kcal/mol ring strain of the azetidine core, medicinal chemists can effectively pre-organize their molecules. This eliminates the entropic penalty associated with freezing flexible rings, simultaneously driving higher target affinity and improving the molecule's metabolic and physicochemical profile.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Center for Biotechnology Information (PMC)[Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry ResearchGate[Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines ACS Publications (Organic Letters)[Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery ChemRxiv[Link]

Comparative

Comparing coupling efficiency of Boc-azetidine propanoic acid vs Fmoc-azetidine derivatives

Title: Comparative Guide: Coupling Efficiency of Boc-Azetidine Propanoic Acid vs. Fmoc-Azetidine Derivatives in Peptide Synthesis Executive Summary Azetidine-based amino acids are highly valued in peptidomimetic design f...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Coupling Efficiency of Boc-Azetidine Propanoic Acid vs. Fmoc-Azetidine Derivatives in Peptide Synthesis

Executive Summary Azetidine-based amino acids are highly valued in peptidomimetic design for their ability to induce rigid secondary structures (such as β -turns) and improve metabolic stability. However, incorporating these four-membered ring systems via Solid-Phase Peptide Synthesis (SPPS) presents significant kinetic and steric challenges. This guide objectively compares the coupling efficiency of Boc-azetidine propanoic acid against standard Fmoc-azetidine derivatives (such as Fmoc-Aze-OH), providing researchers with mechanistic insights, quantitative data, and self-validating protocols.

Mechanistic Causality: Steric Hindrance vs. Linker Flexibility

The fundamental difference in coupling efficiency between these two classes of building blocks stems from their spatial geometry and the proximity of the reactive centers to the constrained azetidine ring.

1. Fmoc-Azetidine Derivatives (e.g., Fmoc-Aze-OH): In α -amino acids like Fmoc-Aze-OH, the carboxylic acid is directly attached to the rigid, four-membered azetidine ring. This extreme proximity creates severe steric hindrance during carboxylate activation and subsequent acylation. Furthermore, when the azetidine nitrogen acts as a nucleophile (after Fmoc deprotection), its secondary amine nature and inherent ring strain significantly reduce its nucleophilicity. Literature confirms that coupling Fmoc-azetidine derivatives is notoriously difficult, frequently resulting in 1[1].

2. Boc-Azetidine Propanoic Acid: By introducing a propanoic acid spacer, the reactive carboxylic acid is extended away from the steric bulk of the azetidine ring. This structural modification dramatically improves the kinetics of activation and acylation. The Boc-protection strategy is often paired with this derivative in specialized solution-phase or hybrid SPPS workflows, preventing the premature ring-opening side reactions sometimes observed with prolonged piperidine exposure in Fmoc chemistry. The added flexibility of the alkyl chain allows for standard coupling efficiencies 2[2].

Quantitative Performance Data

The following table summarizes the typical coupling parameters and efficiencies observed when incorporating these derivatives onto a standard Rink Amide resin (0.5 mmol/g loading).

ParameterFmoc-Aze-OH (Direct α -C)Boc-Azetidine Propanoic Acid (Extended Linker)
Typical Coupling Yield (1st Hit) 45 - 60%> 95%
Required Equivalents 4.0 - 5.0 eq2.0 - 3.0 eq
Optimal Coupling Reagents HATU / HOAt / DIPEADIC / Oxyma Pure or HBTU / DIPEA
Coupling Time 2 - 4 hours (Double coupling required)45 - 60 minutes
Steric Hindrance Level High (Constrained secondary amine & α -C)Low (Spacer mitigates ring strain)
Epimerization Risk Moderate (Requires precise base control)Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies integrate self-validation steps (Kaiser/Chloranil tests) to confirm reaction completion before proceeding to subsequent synthesis steps.

Protocol A: Optimized Coupling of Fmoc-Aze-OH

Due to the deficient coupling kinetics of the α -azetidine derivative[1], a highly reactive uronium salt (HATU) paired with a strong additive (HOAt) is required to force the acylation.

  • Resin Preparation: Swell 1.0 g of Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminus with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-Aze-OH and 4.0 eq of HATU in a minimal volume of DMF. Add 8.0 eq of DIPEA. Stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours[3].

  • Validation (Crucial Step): Drain and wash the resin. Perform a Chloranil test (if coupling onto a secondary amine) or a Kaiser test (if coupling onto a primary amine). If the test is positive (indicating unreacted amines), perform a second coupling using 4.0 eq of Fmoc-Aze-OH, 4.0 eq of DIC, and 4.0 eq of Oxyma Pure for an additional 2 hours.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to truncate any remaining unreacted sequences, preventing deletion peptides.

Protocol B: Coupling of Boc-Azetidine Propanoic Acid

The propanoic acid linker allows for standard carbodiimide chemistry, eliminating the need for expensive uronium salts[2].

  • Activation: Dissolve 2.5 eq of Boc-azetidine propanoic acid and 2.5 eq of Oxyma Pure in DMF. Add 2.5 eq of DIC. Pre-activate for 3 minutes.

  • Coupling: Add the solution to the deprotected resin. Agitate for 45 minutes at room temperature.

  • Validation: Drain and wash the resin (DMF 5x, DCM 5x). Perform a Kaiser test. The test should be negative (yellow), validating >99% coupling efficiency.

  • Cleavage/Deprotection: Cleave the Boc group and the peptide from the resin simultaneously using a standard TFA/TIPS/H 2​ O (95:2.5:2.5) cocktail for 2 hours.

Coupling Workflow & Logic Diagram

The following diagram illustrates the divergent coupling pathways dictated by the structural properties of the two azetidine derivatives.

G A Azetidine Derivative Selection B Fmoc-Aze-OH (α-Amino Acid) A->B C Boc-Azetidine Propanoic Acid (Extended Linker) A->C D High Steric Hindrance & Ring Strain B->D E Reduced Hindrance (Spacer Effect) C->E F Deficient Coupling Kinetics (Requires HATU/HOAt) D->F G Standard Kinetics (DIC/Oxyma Sufficient) E->G H Mandatory Double Coupling + Capping F->H Validation: Positive Kaiser I Single 45-min Coupling (>95% Yield) G->I Validation: Negative Kaiser

Workflow logic comparing the steric impact on coupling strategies for azetidine derivatives.

References

  • Source: nih.
  • Title: Synthesis of chiral 2-(N-Boc-azetidin-3-yl)
  • Source: ovid.

Sources

Validation

A Comparative Guide to Azetidine and Cyclobutane Scaffolds: A Bioisosteric Analysis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic Acid Analogs

This guide provides an in-depth structural and functional comparison between 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid and its cyclobutane bioisosteres. Tailored for researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional comparison between 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid and its cyclobutane bioisosteres. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the nuanced differences between these four-membered ring systems, offering a rationale for scaffold selection in modern drug discovery.

Introduction: The Strategic Value of Four-Membered Rings in Medicinal Chemistry

In the landscape of medicinal chemistry, small, saturated rings are invaluable tools for optimizing drug candidates.[1] Azetidines and cyclobutanes, as four-membered scaffolds, offer a unique blend of conformational rigidity and three-dimensional (3D) character.[2][3] This rigidity can minimize the entropic penalty of binding to a biological target, while their 3D nature improves properties like solubility and metabolic stability compared to flat aromatic systems.[4]

The core principle guiding the exchange of one scaffold for another is bioisosterism , where structural motifs are swapped to enhance physicochemical and pharmacokinetic properties while maintaining or improving biological activity.[1] This guide focuses on the bioisosteric relationship between the nitrogen-containing azetidine ring and the all-carbon cyclobutane ring, using 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid and a representative analog, cis-3-(Boc-aminomethyl)cyclobutane-1-carboxylic acid, as a comparative framework.

Part 1: Structural and Conformational Analysis

The fundamental difference between the azetidine and cyclobutane scaffolds lies in the heteroatom: the nitrogen in the azetidine ring introduces polarity, a potential hydrogen bond acceptor site, and alters the ring's geometry and conformational dynamics.

Both four-membered rings are not planar; they adopt a puckered conformation to relieve torsional strain.[5] This puckering places substituents in distinct axial or equatorial-like positions, influencing how the molecule presents its pharmacophoric features to a target protein.

  • Azetidine: Characterized by significant ring strain (approx. 25.4 kcal/mol), which influences its reactivity.[6] The nitrogen atom can undergo pyramidal inversion, and its lone pair orientation contributes to the molecule's dipole moment and interaction profile.

  • Cyclobutane: Also puckered, but as an all-carbon ring, it is non-polar and chemically more inert than azetidine.[3] It serves to rigidly orient substituents in specific 3D vectors, making it an excellent scaffold for probing chemical space.[1][3]

The following diagram illustrates the bioisosteric replacement and the key structural differences.

Caption: Bioisosteric relationship between the azetidine and cyclobutane cores.

Part 2: Comparative Physicochemical Properties

The choice between these scaffolds often hinges on fine-tuning a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The presence of the nitrogen atom is the primary driver of the differences in their physicochemical profiles.

PropertyAzetidine DerivativeCyclobutane BioisostereCausality & Implication for Drug Design
Molecular Formula C₁₁H₁₉NO₄[7]C₁₁H₁₉NO₄Identical, allowing for a direct comparison of scaffold effects.
Molecular Weight 229.27 g/mol 229.27 g/mol Identical, ensuring changes in properties are not due to size.
XlogP (Predicted) 1.2[7]~2.0 - 2.5 (Estimated)The azetidine nitrogen significantly lowers lipophilicity (LogP), which can enhance aqueous solubility but may reduce membrane permeability.[8]
Polar Surface Area (PSA) 60.7 Ų~70-80 Ų (Estimated)The azetidine nitrogen contributes to a higher PSA, which is generally correlated with lower blood-brain barrier penetration but better oral absorption.
Aqueous Solubility HighModerate to LowIncreased polarity from the azetidine ring typically improves solubility, a key factor for formulation and bioavailability.[8][9]
Metabolic Stability Potential N-dealkylation or ring opening due to strain.[6]Generally more robust; less prone to oxidative metabolism.[4]Cyclobutanes are often used to replace metabolically labile groups.[4] Strategic substitution on the azetidine ring can mitigate its metabolic liabilities.[2]

Part 3: Synthesis Strategies and Considerations

Both scaffolds are accessible through established synthetic routes, though the strategies differ significantly. The choice of synthesis can be influenced by the desired stereochemistry and the availability of starting materials.

General Synthetic Workflow

A typical synthetic campaign for such building blocks involves ring formation followed by functionalization, protection, and deprotection steps.

Synthesis_Workflow Start Commercially Available Starting Material Ring_Formation Core Ring Synthesis (e.g., Cycloaddition, Strain-Release) Start->Ring_Formation Functionalization Substituent Introduction (e.g., Alkylation, Coupling) Ring_Formation->Functionalization Protection Protecting Group Chemistry (e.g., Boc) Functionalization->Protection Final_Product Final Compound Protection->Final_Product

Caption: Generalized workflow for the synthesis of azetidine/cyclobutane building blocks.

Representative Synthetic Protocol: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol describes a key intermediate step common in the synthesis of 3-substituted azetidines, adapted from literature procedures.[10] The synthesis demonstrates the utility of versatile building blocks like protected 3-haloazetidines.

Objective: To synthesize 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid from tert-butyl 3-cyanoazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-cyanoazetidine-1-carboxylate

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • 10% aq. Citric Acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 g, 5.49 mmol) in a solution of NaOH (0.66 g, 16.5 mmol) in H₂O (10 mL) in a round-bottom flask.

  • Hydrolysis: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4 hours).

  • Workup: Cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the mixture by adding 10% aqueous citric acid until the pH is approximately 3-4.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired carboxylic acid as a white solid.

Trustworthiness: This protocol relies on a standard basic hydrolysis of a nitrile, a robust and high-yielding transformation. The progress should be monitored by TLC to ensure complete conversion and avoid side reactions. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Experimental Validation of Physicochemical Properties

In silico predictions provide valuable guidance, but experimental validation is crucial for accurate compound profiling. Here are standard protocols for determining key properties.

Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

This method directly measures the partitioning of a compound between an organic (n-octanol) and an aqueous phase (phosphate-buffered saline, pH 7.4), which is critical for predicting membrane permeability and absorption.[11][12][13]

Objective: To experimentally determine the distribution coefficient (LogD) at physiological pH.

Materials:

  • Test compound (1-5 mg)

  • n-Octanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Vials, vortex mixer, centrifuge, HPLC-UV or LC-MS system.

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Pre-saturate n-octanol with PBS and PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning: In a vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 1000 µL of pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Cap the vial and mix vigorously on a rotator for 1 hour to allow the compound to partition between the two phases.[13]

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a validated HPLC-UV or LC-MS method.[11]

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Protocol: Conformational Analysis via NMR and Computational Modeling

Understanding the 3D structure and flexibility is key to structure-based drug design. This workflow combines experimental NMR with computational modeling for a comprehensive analysis.[14]

Conformational_Analysis cluster_Exp Experimental (NMR) cluster_Comp Computational Modeling NMR_Acq Acquire 1D (¹H, ¹³C) and 2D (COSY, NOESY) Spectra Coupling_Const Analyze J-Couplings (Dihedral Angles) NMR_Acq->Coupling_Const NOE_Analysis Analyze NOE Contacts (Through-Space Distances) NMR_Acq->NOE_Analysis Model_Validation Correlate Experimental Data with Computational Models Coupling_Const->Model_Validation NOE_Analysis->Model_Validation Conf_Search Perform Conformational Search (e.g., MMFF) Geom_Opt Optimize Geometries (e.g., DFT) Conf_Search->Geom_Opt Energy_Calc Calculate Relative Energies and Boltzmann Population Geom_Opt->Energy_Calc Energy_Calc->Model_Validation Final_Model Validated 3D Conformational Model Model_Validation->Final_Model

Caption: Integrated workflow for conformational analysis of cyclic molecules.

Conclusion: A Strategic Choice Based on Desired Properties

The decision to use an azetidine or a cyclobutane scaffold is a strategic one, driven by the specific goals of a drug discovery program. Neither scaffold is inherently superior; they are complementary tools for the medicinal chemist.

  • Choose Azetidine when:

    • Increased aqueous solubility is required.[2][8]

    • A hydrogen bond acceptor is needed for target engagement.

    • Modulating polarity is a key optimization strategy.[15]

  • Choose Cyclobutane when:

    • Enhanced metabolic stability is a primary concern.[4]

    • Increased lipophilicity is desired to improve permeability.

    • A rigid, non-polar linker is needed to orient pharmacophores.[3]

By understanding the fundamental structural, physicochemical, and metabolic differences outlined in this guide, researchers can make more informed decisions, accelerating the design and development of safer and more effective therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available from: [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). Available from: [Link]

  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts. Available from: [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Available from: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. PubChem. Available from: [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ACS Omega. Available from: [Link]

  • 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. NextSDS. Available from: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

  • Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. International Journal of Latest Technology in Engineering, Management & Applied Science. Available from: [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. Available from: [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC. Available from: [Link]

  • 3,3′-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid. PMC. Available from: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available from: [Link]

  • Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

Comparative

Comprehensive Guide to Validating Stereochemical Purity of 2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}propanoic Acid via Chiral HPLC

As a Senior Application Scientist, validating the stereochemical purity of highly functionalized building blocks like 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid requires moving beyond empirical guesswork an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the stereochemical purity of highly functionalized building blocks like 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid requires moving beyond empirical guesswork and treating the chromatographic system as a predictable framework of intermolecular physics.

This molecule—a critical precursor in the synthesis of CNS-active peptidomimetics and novel GABA derivatives—features an exocyclic chiral center at the C2 position of the propanoic acid chain. The presence of the bulky, hydrophobic N-Boc protecting group and a free carboxylic acid dictates a highly specific approach to chiral method development.

This guide objectively compares the leading Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol to ensure robust, reproducible enantiomeric separation.

Mechanistic Rationale: The Analyte Profile

Before selecting a column, we must analyze the causality behind the molecule's chromatographic behavior:

  • The Free Carboxylic Acid: The propanoic acid moiety is highly acidic. On standard silica-based CSPs, unsuppressed ionization leads to severe secondary interactions with residual silanols, resulting in catastrophic peak tailing. Causality: We must force the molecule into its neutral state. The addition of an acidic modifier (e.g., 0.1% Trifluoroacetic acid [TFA] or Formic acid) to the mobile phase is non-negotiable [4].

  • The N-Boc Azetidine Ring: The azetidine ring is highly strained, but the N-Boc group restricts rotameric freedom. This bulky, hydrophobic tert-butyl group acts as an essential "anchor," providing the steric bulk necessary to engage the chiral grooves of polysaccharide CSPs [3].

  • UV Detection Limitations: Neither the azetidine ring nor the aliphatic propanoic acid possesses an extended chromophore. Detection must rely on the weak absorbance of the Boc carbonyl at 205–210 nm . Consequently, mobile phase solvents must have low UV cutoffs (e.g., Acetonitrile is preferred over Ethyl Acetate).

Mechanism Analyte Boc-Azetidine Acid Boc N-Boc Group Analyte->Boc Acid Propanoic Acid Analyte->Acid Ring Azetidine Ring Analyte->Ring Steric Steric Inclusion & Hydrophobic Boc->Steric HBond Hydrogen Bonding Acid->HBond Dipole Dipole-Dipole Ring->Dipole CSP Chiral Stationary Phase Steric->CSP HBond->CSP Dipole->CSP

Figure 1: Mechanistic interactions between the Boc-azetidine analyte and polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For N-Boc protected amino and carboxylic acids, the industry relies on two primary classes of CSPs. Below is an objective comparison based on 1 [1] and 2 [2].

A. Immobilized Polysaccharide CSPs (e.g., Chiralpak IA / IC)

Immobilized phases (amylose or cellulose derivatives chemically bonded to silica) are the gold standard for this class of molecules. They allow for universal solvent compatibility, meaning you can use strong solvents like MTBE or THF if solubility becomes an issue [5]. The chiral recognition is driven by hydrogen bonding with the carbamate linkages and π−π interactions.

B. Macrocyclic Glycopeptides (e.g., Chirobiotic T)

Teicoplanin-based columns are highly complementary alternatives. They excel in Reversed-Phase (RP) and Polar Organic Modes (POM). Because they utilize volatile buffers (e.g., ammonium formate), they are inherently LC-MS compatible, which is a massive advantage if you need to couple chiral purity validation with mass identification [2].

Quantitative Performance Comparison
Chiral Stationary PhaseChemistry TypeOptimal Mobile Phase ModeMandatory AdditiveExpected Resolution ( Rs​ )LC-MS Compatibility
Chiralpak IA / IC Immobilized PolysaccharideNormal Phase (Hexane/IPA)0.1% TFA2.5 – 4.5 No (TFA suppresses MS)
Lux Cellulose-2 Coated PolysaccharideReversed Phase (Water/MeCN)0.1% TFA or HCOOH2.0 – 3.5 Yes (if HCOOH is used)
Chirobiotic T Teicoplanin (Macrocyclic)Reversed PhaseAmmonium Acetate1.5 – 3.0 Excellent

Method Development Workflow

To avoid empirical dead-ends, follow a structured logic tree. We prioritize Reversed-Phase (RP) conditions on polysaccharide columns because they eliminate the need for sample derivatization, improve solubility for polar acids, and allow simultaneous detection of achiral impurities [1].

Workflow A Analyte: Boc-Azetidin-3-yl propanoic acid B CSP Selection A->B C1 Polysaccharide (e.g., IA, IC, OD-H) B->C1 C2 Macrocyclic (e.g., Chirobiotic T) B->C2 D Mobile Phase Selection C1->D C2->D E1 Reversed Phase (Water/MeCN) D->E1 E2 Normal Phase (Hexane/IPA) D->E2 F Critical Modifier: 0.1% TFA or HCOOH E1->F E2->F G Method Validation (Rs > 1.5, LOD/LOQ) F->G

Figure 2: Chiral HPLC method development workflow for Boc-protected acidic compounds.

Self-Validating Experimental Protocol: Reversed-Phase Chiral HPLC

This protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the method proves its own reliability before a single unknown sample is quantified.

Step 1: Chromatographic Conditions
  • Column: Chiralpak IA or Lux Cellulose-2 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: Suppresses the propanoic acid ionization to prevent tailing).

  • Mobile Phase B: Acetonitrile (MeCN). (Causality: Low UV cutoff solvent necessary for 210 nm detection).

  • Elution Mode: Isocratic 60:40 (A:B). Note: If retention is too high, adjust to 50:50.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Causality: Lower temperatures generally increase chiral recognition ( α ) by favoring the enthalpic contribution of the interaction).

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Step 2: Preparation of Solutions
  • Diluent: 50:50 Water/MeCN.

  • Racemic Resolution Standard: Dissolve 1.0 mg of racemic 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in 1.0 mL of diluent.

  • Sensitivity (LOQ) Standard: Dilute the racemic standard to a concentration of 0.5 µg/mL (0.05% w/w relative to sample concentration).

  • Sample Solution: Dissolve the target batch at 1.0 mg/mL in diluent.

Step 3: System Suitability Testing (Self-Validation)

Execute the following injection sequence to validate the system:

  • Blank (Diluent) x 2: Confirm a stable baseline and absence of ghost peaks at 210 nm.

  • Racemic Resolution Standard x 3:

    • Acceptance Criterion 1: Resolution ( Rs​ ) between the R and S enantiomers must be ≥1.5 (baseline separation).

    • Acceptance Criterion 2: Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

  • Sensitivity Standard x 1:

    • Acceptance Criterion 3: Signal-to-Noise (S/N) ratio for the undesired enantiomer peak must be ≥10 .

Step 4: Sample Analysis

Once SST criteria are met, inject the Sample Solution in duplicate. Calculate the stereochemical purity (% enantiomeric excess, ee) using the relative peak area normalization method.

%ee=AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​×100

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. 1

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.2

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. 3

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 4

  • Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Daicel Chiral Technologies. 5

Sources

Validation

Comparative Spectroscopic Validation of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic Acid Reaction Intermediates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Chemical Synthesis & Analysis Division Introduction The azetidine ring is a valuable structural...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis & Analysis Division

Introduction

The azetidine ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties such as improved metabolic stability and reduced lipophilicity.[1] The synthesis of complex molecules like 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves a multi-step process where the unambiguous identification and characterization of each reaction intermediate are paramount to ensure the final product's purity, stereochemistry, and overall quality. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of key intermediates in the synthesis of this compound, offering field-proven insights and detailed experimental protocols.

The synthetic pathway to 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid often proceeds through key intermediates such as tert-butyl 3-oxoazetidine-1-carboxylate and various functionalized azetidine derivatives.[2][3] Inadequate characterization of these intermediates can lead to downstream impurities, low yields, and potentially compromise the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, a robust analytical workflow employing a suite of spectroscopic methods is not merely a procedural formality but a critical component of process control and quality assurance.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these intermediates. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the analytical data.

Comparison of Spectroscopic Validation Techniques

The choice of spectroscopic technique is dictated by the specific information required at each stage of the synthesis. While each method provides unique insights, a combination of these techniques is often necessary for complete and unambiguous structural confirmation.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed structural information, including connectivity, stereochemistry, and the electronic environment of atoms.Unparalleled for detailed structural elucidation and stereochemical assignment.[4]Lower sensitivity compared to MS; complex spectra may require 2D techniques for full interpretation.
Infrared (IR) Identification of functional groups present in the molecule.Rapid and non-destructive; excellent for monitoring reaction progress (e.g., appearance/disappearance of carbonyl or hydroxyl groups).[5]Provides limited information on the overall molecular structure; overlapping signals can be ambiguous.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity and accuracy; can detect trace impurities.[6]Provides limited structural information on its own; isomers are often indistinguishable.

Experimental Protocols and Data Interpretation

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For the intermediates in the synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, both ¹H and ¹³C NMR are indispensable.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 Spectral Analysis cluster_3 Advanced Analysis (if needed) cluster_4 Structure Confirmation A Dissolve intermediate in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Acquire ¹H NMR spectrum A->B C Acquire ¹³C NMR spectrum B->C D Analyze chemical shifts, integration, and coupling constants in ¹H NMR C->D E Analyze chemical shifts in ¹³C NMR D->E F Perform 2D NMR (COSY, HSQC, HMBC) for complex structures or stereochemical assignment E->F G Correlate all NMR data to propose and confirm the structure of the intermediate E->G F->G

Caption: A logical workflow for NMR-based structure elucidation of reaction intermediates.[4]

This key starting material is often used in the synthesis of various azetidine-containing compounds.[3]

  • ¹H NMR (CDCl₃):

    • δ ~1.45 ppm (s, 9H): The singlet integrating to nine protons is characteristic of the tert-butyl group of the Boc protecting group.[7] The high symmetry of this group results in a single, sharp resonance.

    • δ ~4.10 ppm (s, 4H): The singlet integrating to four protons corresponds to the two equivalent methylene groups (CH₂) of the azetidine ring. The equivalence arises from the planarity and symmetry of the 3-oxoazetidine structure.

  • ¹³C NMR (CDCl₃):

    • δ ~28.4 ppm: The resonance of the methyl carbons of the tert-butyl group.

    • δ ~57.0 ppm: The resonance of the methylene carbons of the azetidine ring.

    • δ ~80.0 ppm: The resonance of the quaternary carbon of the tert-butyl group.

    • δ ~156.0 ppm: The resonance of the carbonyl carbon of the Boc protecting group.[8]

    • δ ~205.0 ppm: The downfield chemical shift is characteristic of the ketone carbonyl carbon within the strained four-membered ring.

This intermediate is formed through a Horner-Wadsworth-Emmons or similar reaction from the 3-oxoazetidine.[2]

  • ¹H NMR (CDCl₃):

    • δ ~1.47 ppm (s, 9H): tert-butyl protons of the Boc group.

    • δ ~4.7-4.9 ppm (m, 4H): The methylene protons of the azetidine ring are now non-equivalent due to the exocyclic double bond and will appear as multiplets.

    • δ ~5.4 ppm (t, 1H): The vinylic proton of the cyanomethylene group, often appearing as a triplet due to coupling with the adjacent azetidine protons.

  • ¹³C NMR (CDCl₃):

    • δ ~28.3 ppm: tert-butyl methyl carbons.

    • δ ~50-55 ppm: Azetidine methylene carbons.

    • δ ~80.5 ppm: tert-butyl quaternary carbon.

    • δ ~95 ppm: The carbon of the exocyclic double bond attached to the azetidine ring.

    • δ ~117 ppm: The nitrile carbon.

    • δ ~155.8 ppm: Boc carbonyl carbon.

    • δ ~160 ppm: The vinylic carbon of the cyanomethylene group.

II. Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is an excellent first-pass technique to quickly confirm the presence or absence of key functional groups, thereby monitoring the progress of a reaction.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

IntermediateKey Functional GroupsCharacteristic IR Absorption Bands (cm⁻¹)
tert-Butyl 3-oxoazetidine-1-carboxylateKetone (C=O), Carbamate (C=O)~1780 (strained ketone C=O), ~1690 (carbamate C=O)
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateAlkene (C=C), Nitrile (C≡N), Carbamate (C=O)~1650 (C=C), ~2220 (C≡N), ~1695 (carbamate C=O)
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acidCarboxylic Acid (O-H, C=O), Carbamate (C=O)3300-2500 (broad O-H), ~1710 (carboxylic acid C=O), ~1685 (carbamate C=O)[5][9]

The broad O-H stretch of the carboxylic acid is a particularly strong indicator of the final product formation.[5]

III. Mass Spectrometry (MS): Unveiling Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of intermediates and the final product, providing a high degree of confidence in their identity.

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.

  • Acquire the mass spectrum in the desired mass range.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

CompoundMolecular FormulaIonization ModeCalculated m/z
tert-Butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃[M+H]⁺172.0917
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateC₁₀H₁₄N₂O₂[M+H]⁺195.1128
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acidC₁₁H₁₉NO₄[M+H]⁺230.1336

Observing the measured m/z value within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed elemental composition.

Chiral Separation: A Critical Consideration

The final product, 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, contains a chiral center. Therefore, chiral separation and analysis are essential to determine the enantiomeric purity.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Interpretation A Select a suitable chiral stationary phase (CSP) (e.g., polysaccharide-based) B Optimize mobile phase (normal or reversed phase) A->B C Prepare a solution of the racemic standard and the sample B->C D Inject onto the chiral HPLC system C->D E Identify the peaks corresponding to each enantiomer using the racemic standard D->E F Calculate the enantiomeric excess (ee%) of the sample E->F

Sources

Comparative

Comparative Analysis: The Structural and Functional Advantages of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic Acid in Peptide-Based Therapeutics

Executive Summary The therapeutic potential of peptides is often hindered by their poor metabolic stability and lack of defined secondary structures in solution, which can lead to reduced bioavailability and target affin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential of peptides is often hindered by their poor metabolic stability and lack of defined secondary structures in solution, which can lead to reduced bioavailability and target affinity.[1][2][3] The incorporation of non-natural amino acids is a proven strategy to overcome these limitations.[2][4] This guide provides a comprehensive benchmark of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, a conformationally constrained non-natural amino acid, against traditional aliphatic amino acids such as Leucine, Isoleucine, and Valine. Through a detailed examination of physicochemical properties, conformational impacts, and biological implications, we demonstrate the distinct advantages conferred by the rigid azetidine scaffold in peptide design. Experimental data and detailed protocols are provided to substantiate the claims, offering researchers a robust framework for leveraging this novel building block in drug discovery programs.

Introduction: The Case for Conformational Constraint in Peptide Design

Natural peptides, constructed from the 20 canonical amino acids, often exhibit high flexibility. While this conformational freedom is essential for some biological functions, it presents significant challenges in therapeutic development. The primary drawbacks include:

  • Proteolytic Vulnerability: Flexible peptide backbones are more accessible to proteases, leading to rapid degradation and short in vivo half-lives.[2][5]

  • Reduced Receptor Affinity: The bioactive conformation of a peptide is often just one of many accessible states. A significant entropic penalty must be paid upon binding to a receptor, which can decrease affinity.

  • Lack of Selectivity: Conformational ambiguity can lead to off-target binding and undesirable side effects.

Non-natural amino acids, particularly those with cyclic structures, introduce localized conformational constraints that can pre-organize a peptide into a desired secondary structure.[6][7] The azetidine ring, a four-membered nitrogen-containing heterocycle, is an exceptionally potent tool in this regard.[8][9] Its high ring strain and sp3-rich character impart significant rigidity, making it an attractive scaffold for enhancing metabolic stability and receptor selectivity.[8] This guide focuses on 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (Boc-Aze-Pro-OH), a derivative that serves as a unique building block to probe and enhance peptide performance.

Part 1: Physicochemical Properties at a Glance

The fundamental structural differences between Boc-Aze-Pro-OH and standard aliphatic amino acids dictate their behavior when incorporated into a peptide chain.

Property2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acidL-LeucineL-Valine
Molecular Formula C11H19NO4[10]C6H13NO2C5H11NO2
Molecular Weight 229.27 g/mol [10]131.17 g/mol 117.15 g/mol
Core Feature Rigid 4-membered azetidine ringFlexible isobutyl side chainFlexible isopropyl side chain
Conformational Freedom Highly RestrictedHighHigh
Side Chain Polarity Nonpolar, Aliphatic[11][12]Nonpolar, Aliphatic[11][12]Nonpolar, Aliphatic[11][12]
CAS Number 1536183-80-8[13]61-90-572-18-4

Causality Behind the Comparison: While seemingly simple, this table highlights the core hypothesis: the azetidine derivative offers a nonpolar side chain mimetic but replaces the conformational liability of a simple alkyl chain with a rigid, predictable scaffold. The tert-butoxycarbonyl (Boc) group is a standard protecting group in peptide synthesis, ensuring compatibility with established chemical strategies.[][15]

Part 2: Conformational Analysis & Structural Impact

The primary advantage of incorporating Boc-Aze-Pro-OH lies in its profound influence on peptide backbone geometry. Unlike the flexible side chains of Valine or Leucine, which allow for a wide range of rotameric states, the azetidine ring severely restricts the accessible Ramachandran space.

Caption: Structural differences between Leucine and the azetidine-based amino acid.

Studies have shown that the small, strained four-membered ring of azetidine-derived amino acids forces the peptide backbone to adopt specific turn structures, often γ-turns, which are tighter than the β-turns induced by the five-membered proline ring.[16] This turn-inducing capability is critical for mimicking or stabilizing hairpin structures in bioactive peptides, which are often essential for receptor recognition.

Experimental Workflow for Conformational Benchmarking

To empirically validate these structural effects, a logical experimental workflow is proposed. This system is self-validating by directly comparing a model peptide containing the azetidine analogue against a control peptide with a traditional aliphatic amino acid.

G A Peptide Synthesis (Control: Ac-Ala-Leu-Ala-NH2) (Test: Ac-Ala-Aze-Ala-NH2) B Purification & Characterization (HPLC, Mass Spectrometry) A->B C Conformational Analysis B->C D NMR Spectroscopy (TOCSY, NOESY, HSQC) C->D E Circular Dichroism (CD) C->E F Molecular Dynamics (MD) Simulation C->F G Data Interpretation D->G E->G F->G H Control Peptide: Predominantly Random Coil G->H Analysis of Control I Test Peptide: Evidence of Defined Turn Structure G->I Analysis of Test

Caption: Workflow for comparative conformational analysis.

Part 3: Implications for Drug Development

The structural rigidity imparted by Boc-Aze-Pro-OH translates directly into tangible benefits for therapeutic peptide development.

Enhanced Metabolic Stability

Mechanism: Proteolytic enzymes recognize and cleave specific peptide sequences that adopt a suitable, often extended, conformation. By introducing a rigid turn, the azetidine residue disrupts this recognition motif, effectively "hiding" adjacent peptide bonds from enzymatic attack.[1][3] This steric shielding is a powerful strategy to increase the in vivo half-life of a peptide therapeutic.[4][8]

Experimental Validation: A simple yet effective method to test this is through an in vitro plasma stability assay.

PeptideAmino Acid at Position 2Half-life in Human Plasma (t½) (Expected Outcome)
Control Peptide Leucine< 1 hour
Test Peptide Azetidine Analogue> 12 hours
Improved Binding Affinity and Selectivity

Mechanism: Many peptides must adopt a specific turn conformation to fit into the binding pocket of their target receptor. By using a rigid building block like Boc-Aze-Pro-OH, the peptide is pre-organized into this bioactive state. This reduces the entropic penalty of binding, as the peptide does not need to "freeze" into the correct shape upon interaction. The result is often a significant increase in binding affinity (lower K_d_ value) and potentially higher selectivity, as the rigid structure is less likely to bind to off-targets.

Experimental Validation: Surface Plasmon Resonance (SPR) or a competitive ELISA can be used to quantify binding affinity to a target protein.

PeptideAmino Acid at Position 2Dissociation Constant (K_d_) (Expected Outcome)
Control Peptide Leucine500 nM
Test Peptide Azetidine Analogue50 nM

Part 4: Key Experimental Protocols

Here we provide detailed, self-validating methodologies for the core experiments proposed in this guide.

Protocol 1: In Vitro Peptide Stability in Human Plasma

Rationale: This assay directly measures the susceptibility of the peptides to degradation by endogenous proteases found in plasma, providing a strong indicator of in vivo metabolic stability.

  • Preparation:

    • Reconstitute lyophilized control (Ac-Ala-Leu-Ala-NH₂) and test (Ac-Ala-Aze-Ala-NH₂) peptides in DMSO to a stock concentration of 10 mM.

    • Thaw a vial of pooled human plasma (from a commercial source) at 37°C. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

  • Incubation:

    • In separate microcentrifuge tubes, add 10 µL of the 10 mM peptide stock to 990 µL of the pre-warmed plasma to achieve a final peptide concentration of 100 µM.

    • Incubate the tubes in a 37°C water bath.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with 1% trifluoroacetic acid (TFA). This will precipitate the plasma proteins and stop all enzymatic activity.

    • Vortex vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject 20 µL of the supernatant onto a C18 reverse-phase HPLC column connected to a mass spectrometer.

    • Run a gradient from 95% Water/0.1% TFA to 95% Acetonitrile/0.1% TFA over 15 minutes.

    • Quantify the peak area of the parent peptide at each time point by monitoring its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Normalize the peak area at each time point to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

Rationale: Two-dimensional NMR experiments provide atomic-level information about the peptide's structure in solution. Nuclear Overhauser Effect (NOE) signals reveal through-space proximities between protons, which is crucial for identifying non-local interactions indicative of a defined structure like a turn.

  • Sample Preparation:

    • Dissolve 2-3 mg of each purified peptide in 500 µL of a 90% H₂O / 10% D₂O solvent system buffered to a physiological pH (e.g., pH 7.4 with phosphate buffer). D₂O provides the lock signal for the spectrometer.

  • Spectra Acquisition:

    • Acquire a suite of 2D NMR spectra on a 600 MHz or higher spectrometer at 25°C.

    • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 80 ms to identify all protons within a single amino acid residue (spin system).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 200-300 ms. This is the key experiment for structural determination. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (< 5 Å), even if they are far apart in the primary sequence.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY spectrum to assign all protons for each amino acid residue.

    • Structural Analysis (NOESY):

      • For the Control Peptide (Ac-Ala-Leu-Ala-NH₂): Expect to see primarily sequential NOEs (e.g., between the alpha proton of one residue and the amide proton of the next, Hα(i) -> HN(i+1)). The absence of medium-range or long-range NOEs is indicative of a flexible, random coil conformation.

      • For the Test Peptide (Ac-Ala-Aze-Ala-NH₂): Look for the same sequential NOEs. Critically, search for a medium-range NOE between the alpha proton of the Alanine at position 1 and the amide proton of the Alanine at position 3 (Hα(i) -> HN(i+2)). The presence of this NOE is strong evidence for a turn conformation centered on the azetidine residue.

Conclusion

The strategic incorporation of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid offers a distinct and powerful alternative to traditional aliphatic amino acids in peptide drug design. Its rigid four-membered ring acts as a potent conformational constraint, inducing turn structures that can simultaneously enhance metabolic stability and pre-organize the peptide for high-affinity receptor binding.[16] The experimental frameworks provided herein offer a clear path for researchers to validate these advantages within their own peptide systems. As the demand for more stable and potent peptide therapeutics grows, such novel building blocks represent a critical tool for advancing the next generation of peptide-based medicines.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
  • 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. NextSDS.
  • Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry - ACS Publications.
  • Amino Acids- Properties, Structure, Classification, Functions. LND College, Motihari.
  • Parameterization of non-natural amino acids for conformational search. UPCommons.
  • Physicochemical Properties of Amino Acids Explained Simply. Vedantu.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate.
  • Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. PNAS.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Properties of Amino Acids. Chemistry LibreTexts.
  • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology).
  • Beyond GLP-1: Preclinical hurdles and solutions for next-generation peptide therapeutics. Bioanalysis Zone.
  • Amino acid. Wikipedia.
  • Molecular Properties of Branched Aliphatic α-Amino Acids in Water. ACS Publications.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • (PDF) Non-protein amino acids in peptide design. ResearchGate.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Conformations of amino acids and peptides. Cambridge University Press.
  • 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. PubChemLite.
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics | Oxford Academic.
  • 1536183-80-8|2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. BLDpharm.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid. Sigma-Aldrich.
  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Request PDF - ResearchGate.
  • 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester. NextSDS.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. LinkedIn.
  • Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. MDPI.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed.
  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Google Patents.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC.

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (a Boc-protected azetidine derivative) requires more than just basic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (a Boc-protected azetidine derivative) requires more than just basic lab safety—it demands a mechanistic understanding of the molecule's reactivity and its downstream waste profile. Azetidines are highly valued in drug development as conformationally restricted bioisosteres, but their protective groups introduce specific logistical and safety challenges during scale-up and disposal.

This guide provides a self-validating, step-by-step operational plan for the safe handling, reaction processing, and rigorous disposal of this compound, ensuring full Environmental Health and Safety (EHS) compliance.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physical and toxicological properties of the compound. The presence of the tert-butoxycarbonyl (Boc) group and the nitrogenous heterocycle dictates both its synthetic utility and its waste categorization.

Table 1: Quantitative Data and Hazard Summary

Property / MetricValue / Description
Chemical Name 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
CAS Number 1536183-80-8
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Hazard Statements H302, H312, H332, H315, H319, H336[1]
PPE Requirements Nitrile gloves, safety goggles, lab coat, certified chemical fume hood
EPA Waste Category Non-Halogenated Organic Waste (unless mixed with halogenated solvents)[2]

Operational Plan: Handling & Reaction Protocols

To build deep trust in your experimental outcomes, protocols must be grounded in mechanistic causality. Below are the standard operating procedures for utilizing and deprotecting this building block.

Protocol A: Standard Amide Coupling (Liquid-Phase)

This protocol describes the activation of the propanoic acid moiety for coupling with a target amine, preserving the Boc-protected azetidine.

  • Preparation: Dissolve 1.0 equivalent of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes.

    • Causality: HATU is selected for its high efficiency in coupling sterically hindered aliphatic acids. DIPEA is used because it is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester intermediate.

  • Coupling: Introduce 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours, monitoring completion via LC-MS.

  • Workup & Waste Generation: Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). The resulting aqueous layer contains DMF, DIPEA salts, and HATU byproducts. Do not empty into drains [3]; this must be routed to the Non-Halogenated Liquid Waste stream.

Protocol B: Boc Deprotection (Acid-Catalyzed)

Removing the Boc group to expose the secondary amine of the azetidine ring requires strong anhydrous acids[4].

  • Preparation: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) (0.1 M).

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 1–2 hours[].

  • Concentration: Remove volatiles under reduced pressure.

  • Waste Generation: The cold trap contents and any residual cleavage cocktail now contain highly acidic, halogenated waste mixed with dissolved gases. This requires specialized disposal (see Section 4).

Mechanistic Insight: The Danger of Acidic Waste Mixing

Understanding why we dispose of chemicals in a specific manner prevents catastrophic lab accidents. The Boc group is stable to most nucleophiles and bases but is highly labile under anhydrous acidic conditions[4].

When you add strong acids (like TFA or HCl) to a Boc-protected amine, the acid protonates the carbamate, leading to C-O bond cleavage. This generates a tert-butyl cation and carbamic acid, which rapidly decompose into isobutylene gas and carbon dioxide gas [4].

If Boc-deprotection waste is poured into a tightly sealed waste carboy, the continuous evolution of these gases will cause rapid pressurization, leading to a highly dangerous chemical explosion.

BocCleavage Boc Boc-Azetidine Derivative Protonated Protonated Intermediate Boc->Protonated + H+ Acid Strong Acid (TFA) Acid->Protonated Cleavage tert-Butyl Cation + Carbamic Acid Protonated->Cleavage C-O Bond Cleavage Isobutylene Isobutylene Gas (↑) Cleavage->Isobutylene - H+ CO2 Carbon Dioxide Gas (↑) Cleavage->CO2 Decarboxylation Azetidine Free Azetidine Amine Salt Cleavage->Azetidine Desired Product

Mechanistic pathway of Boc-deprotection illustrating hazardous gas evolution.

Proper Disposal Procedures & Waste Segregation

To comply with EPA RCRA guidelines[2] and institutional EHS best practices[6], the disposal of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid and its reaction byproducts must be strictly segregated.

Step-by-Step Disposal Protocol

Step 1: Solid Waste Management

  • Collect all empty reagent vials, contaminated spatulas, and weighing paper used for the pure compound.

  • Place these items into a designated, clearly labeled solid hazardous waste bin. Do not place in regular municipal trash [6]. Handle contaminated packaging in the exact same manner as the substance itself[3].

Step 2: Liquid Waste Segregation

  • Halogenated Waste: Any DCM or Chloroform used during extraction or deprotection must be routed to the Halogenated Waste carboy.

  • Non-Halogenated Waste: DMF, EtOAc, and aqueous washes from the coupling protocol (Protocol A) must be routed to the Non-Halogenated Waste carboy.

Step 3: Vented Capping for Deprotection Waste (Critical Safety Step)

  • When disposing of the TFA/DCM cleavage cocktail from Protocol B, the waste container must be equipped with a specialized vented cap.

  • Causality: As illustrated in the mechanistic diagram above, residual unreacted Boc groups will continue to generate isobutylene and CO₂ in the waste container. A vented cap prevents catastrophic pressure buildup while safely off-gassing into the fume hood exhaust system.

Step 4: Labeling & EHS Notification

  • Label all containers accurately with their specific constituents (e.g., "Contains: DCM, TFA, Azetidine derivatives, Isobutylene gas").

  • Schedule a pickup with your institutional EHS office. Ensure all containers are secondary-contained during transport[6].

WasteSegregation Start Reaction Mixture (Boc-Azetidine Deriv.) Solid Solid Waste (PPE, Vials, Resins) Start->Solid Liquid Liquid Waste Streams Start->Liquid EHS EHS Hazardous Waste Collection Solid->EHS Halo Halogenated (DCM, Chloroform) Liquid->Halo NonHalo Non-Halogenated (DMF, EtOAc, Aqueous) Liquid->NonHalo Acidic Acidic/Deprotection (TFA, HCl) Liquid->Acidic Halo->EHS NonHalo->EHS Vented Vented Cap Required (Gas Evolution Risk) Acidic->Vented Boc Cleavage (Isobutylene/CO2) Vented->EHS

Workflow for safe handling and waste segregation of Boc-azetidine derivatives.

References

  • NextSDS - Safety Data Sheet: 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid URL:[1]

  • Organic Chemistry Portal - Boc-Protected Amino Groups URL:[4]

  • BOC Sciences - Amino Acid Protection & Deprotection Services URL:[]

  • MIT EHS - Chemicals - EHS Best Practices URL:[6]

  • Carl ROTH - Safety Data Sheet: Amino acid Disposal Considerations URL:[3]

  • Environmental Protection Agency (EPA) - Hazardous Waste Listings & Identification URL:[2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
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